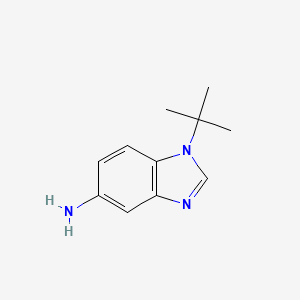

1-tert-butyl-1H-benzimidazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-Butyl-1H-benzimidazol-5-amine is a chemical compound with the CAS Number: 35681-34-6. It has a molecular weight of 189.26 . The IUPAC name for this compound is 1-tert-butyl-1H-benzimidazol-5-amine .

Molecular Structure Analysis

The molecular structure of 1-tert-butyl-1H-benzimidazol-5-amine consists of a benzimidazole ring system, which is a fusion of a benzene ring and an imidazole ring .Physical And Chemical Properties Analysis

1-tert-Butyl-1H-benzimidazol-5-amine has a molecular weight of 189.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Coordination Chemistry and Properties

The chemistry and properties of benzimidazole derivatives, including 1-tert-butyl-1H-benzimidazol-5-amine, have been extensively reviewed, emphasizing their coordination compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This highlights potential areas of interest for future investigations into unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, including derivatives related to tert-butanesulfinamide, have been pivotal in the asymmetric synthesis of N-heterocycles, demonstrating the utility of benzimidazole derivatives in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives with therapeutic applications (Philip et al., 2020).

Anticancer Potential

Benzimidazole derivatives have been shown to exhibit a broad range of biological activities, including anticancer properties. They function through various mechanisms such as intercalation, acting as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors, suggesting a promising avenue for the development of targeted benzimidazole-based anticancer agents (Akhtar et al., 2019).

Fungicide Action and Biological Impact

The application of benzimidazoles as fungicides and their mode of action, specifically as inhibitors of microtubule assembly, underscores their significant biological impact. This research area offers insights into the development of new fungicidal agents based on benzimidazole derivatives (Davidse, 1986).

C-N Bond-forming Cross-coupling Reactions

The utility of benzimidazole derivatives in catalyzing C-N bond-forming reactions has been reviewed, indicating their importance in organic synthesis and potential commercial exploitation. This includes their role in the synthesis of aromatic, heterocyclic, and aliphatic amines (Kantam et al., 2013).

Environmental Science and Synthetic Phenolic Antioxidants

Research has highlighted the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including derivatives of benzimidazoles. This points to the importance of understanding the environmental and health impacts of these compounds (Liu & Mabury, 2020).

Pharmacological Activities

The diverse pharmacological properties of benzimidazole derivatives, ranging from antibacterial to anticancer effects, have been comprehensively reviewed, emphasizing the therapeutic potential of these compounds (Brishty et al., 2021).

Optoelectronic Materials

Benzimidazole derivatives have also been explored for their applications in optoelectronic materials, highlighting their role in the creation of novel materials for electronic devices and sensors (Lipunova et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, to which this compound belongs, are known to act as corrosion inhibitors for various metals . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Mode of Action

1-tert-butyl-1H-benzimidazol-5-amine: , as a benzimidazole derivative, is expected to interact with its targets by forming a protective film on the metal surface . This film reduces the rate of attack by the corrosive environment on the metals .

Biochemical Pathways

The exact biochemical pathways affected by 1-tert-butyl-1H-benzimidazol-5-amine It is known that benzimidazole derivatives can inhibit corrosion in various acidic, basic, and salt solutions . The downstream effects of this inhibition would depend on the specific application and environment.

Result of Action

The molecular and cellular effects of 1-tert-butyl-1H-benzimidazol-5-amine As a corrosion inhibitor, it is expected to reduce the rate of metal corrosion, thereby prolonging the lifespan and maintaining the integrity of the metal surfaces .

Action Environment

The action, efficacy, and stability of 1-tert-butyl-1H-benzimidazol-5-amine are likely to be influenced by environmental factors such as the presence of corrosive substances and the pH of the environment . For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Propiedades

IUPAC Name |

1-tert-butylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADDCGAGTTURJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-1H-benzimidazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2699845.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)